molecular formula C11H9FN2O2 B1348898 methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 192701-91-0

methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B1348898
CAS No.: 192701-91-0
M. Wt: 220.2 g/mol
InChI Key: SJAHLWMIVWUWKH-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group at the 3-position and a carboxylate ester at the 5-position, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Methyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a chlorine atom instead of fluorine.

    Methyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure with a bromine atom instead of fluorine.

Uniqueness: Methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and studying biochemical pathways.

Properties

IUPAC Name

methyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-11(15)10-6-9(13-14-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAHLWMIVWUWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223103
Record name Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192701-91-0
Record name Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192701-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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